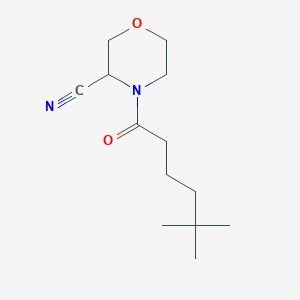

4-(5,5-Dimethylhexanoyl)morpholine-3-carbonitrile

Descripción

Propiedades

IUPAC Name |

4-(5,5-dimethylhexanoyl)morpholine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O2/c1-13(2,3)6-4-5-12(16)15-7-8-17-10-11(15)9-14/h11H,4-8,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUKLRSALKUOAHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCCC(=O)N1CCOCC1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,5-Dimethylhexanoyl)morpholine-3-carbonitrile typically involves the reaction of 5,5-dimethylhexanoyl chloride with morpholine-3-carbonitrile. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-(5,5-Dimethylhexanoyl)morpholine-3-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

4-(5,5-Dimethylhexanoyl)morpholine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the carbonitrile group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may produce alcohols or other reduced forms of the compound.

Aplicaciones Científicas De Investigación

4-(5,5-Dimethylhexanoyl)morpholine-3-carbonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.

Mecanismo De Acción

The mechanism of action of 4-(5,5-Dimethylhexanoyl)morpholine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Structural Analogues with Carbonitrile Moieties

Carbonitrile-containing compounds are widely studied for their diverse reactivity and bioactivity. Key analogues from the evidence include:

| Compound Name | Molecular Formula | Melting Point (°C) | IR (C≡N stretch, cm⁻¹) | Key Functional Groups | Bioactivity |

|---|---|---|---|---|---|

| 4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | C₁₃H₁₁N₃O₂S | 300 | 2,204 | Carbonitrile, Methoxyphenyl | Not reported |

| 4-(3,4-Dimethylphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | C₁₄H₁₃N₃OS | 266–268 | 2,204 | Carbonitrile, Dimethylphenyl | Not reported |

| 2-Amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile (Compound 1E) | C₁₇H₁₄N₂O₂ | 223–227 | 2,204 | Carbonitrile, Chromene | Antimicrobial, Antioxidant |

Key Observations :

- The carbonitrile group consistently exhibits IR absorption near 2,204 cm⁻¹ , a hallmark of the C≡N bond .

- Substituted aromatic rings (e.g., methoxyphenyl, dimethylphenyl) influence melting points and stability. For instance, the methoxyphenyl derivative in has a higher melting point (300°C) than the dimethylphenyl analogue (266–268°C), likely due to enhanced crystallinity from polar substituents .

- Chromene-based carbonitriles (e.g., Compound 1E) demonstrate bioactivity such as antimicrobial and antioxidant properties, suggesting that core heterocyclic structures (e.g., morpholine vs. chromene) critically modulate biological effects .

Functional Group Comparisons

A. Morpholine vs. Dihydropyrimidine Cores

- Dihydropyrimidine : The sulfur-containing (methylthio) and ketone (6-oxo) groups in compounds may confer redox activity or metal-binding properties absent in the morpholine derivative.

B. Substituent Effects

- 5,5-Dimethylhexanoyl Chain: This branched aliphatic chain in the target compound likely increases lipophilicity, favoring membrane penetration compared to aromatic substituents (e.g., methoxyphenyl in ).

- Aromatic vs. Aliphatic Groups : Aromatic substituents (e.g., 3-bromophenyl in Compound 1L) are associated with π-π stacking and enhanced UV absorption, whereas aliphatic chains may improve metabolic stability .

Bioactivity Insights from Related Compounds

- Anticonvulsant Activity: Spinorphin-hydantoin conjugates () with 5,5-dimethyl or 5,5-diphenyl groups show anticonvulsant effects, suggesting that bulky substituents (e.g., dimethylhexanoyl) could similarly modulate neurological targets .

- Antimicrobial Potential: Chromene-carbonitriles () exhibit antimicrobial activity, implying that the carbonitrile group and heterocyclic core are critical for interacting with microbial enzymes or membranes .

Actividad Biológica

4-(5,5-Dimethylhexanoyl)morpholine-3-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its applications in various fields.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a carbonitrile group and a branched alkyl chain (5,5-dimethylhexanoyl). This unique structure may enhance its solubility and bioavailability compared to simpler analogs, potentially improving its interaction profile with biological targets.

Biological Activities

1. Antimicrobial Properties

Research indicates that compounds similar to 4-(5,5-Dimethylhexanoyl)morpholine-3-carbonitrile exhibit antimicrobial activity. The morpholine structure contributes to the compound's ability to interact with microbial membranes, leading to disruption and cell death.

2. Enzyme Inhibition

The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. Such inhibition can be crucial in therapeutic contexts, particularly in cancer treatment where enzyme modulation is often required .

3. Cytotoxicity

Studies have shown that 4-(5,5-Dimethylhexanoyl)morpholine-3-carbonitrile exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent.

The biological activity of 4-(5,5-Dimethylhexanoyl)morpholine-3-carbonitrile can be attributed to its ability to interact with specific molecular targets:

- Nucleophilic Attack : The morpholine ring can act as a nucleophile, engaging in reactions with electrophilic sites on target proteins or enzymes.

- Hydrophobic Interactions : The branched alkyl chain enhances hydrophobic interactions with lipid membranes or protein binding sites, facilitating cellular uptake and target engagement.

Case Study 1: Anticancer Activity

In vitro studies demonstrated that 4-(5,5-Dimethylhexanoyl)morpholine-3-carbonitrile induced significant apoptosis in human breast cancer cells (MCF-7). The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased cell death rates .

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of 4-(5,5-Dimethylhexanoyl)morpholine-3-carbonitrile against various bacterial strains. Results indicated potent activity against Gram-positive bacteria, with minimal inhibitory concentration (MIC) values lower than those of established antibiotics.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Morpholinecarbonitrile | Morpholine ring with a carbonitrile group | Simpler structure; lacks acyl substitution |

| 1-(4-Fluorophenyl)-1-(3-dimethylaminopropyl)-1H-indole | Indole core with amine functionality | Exhibits different biological activities |

| 2-Morpholinoacetamide | Morpholine ring with an acetamide group | Focused on amide functionality |

The uniqueness of 4-(5,5-Dimethylhexanoyl)morpholine-3-carbonitrile lies in its combination of structural features that may enhance its pharmacological profile compared to other morpholine derivatives.

Q & A

Basic Research Question

- IR Spectroscopy : Key peaks include the carbonyl (C=O) stretch at ~1680–1720 cm⁻¹ and nitrile (C≡N) absorption at ~2200–2250 cm⁻¹ .

- NMR Analysis :

Advanced Method : Density Functional Theory (DFT) calculations can predict NMR chemical shifts and vibrational frequencies, aiding in resolving spectral ambiguities .

What are the key considerations for ensuring the stability of 4-(5,5-Dimethylhexanoyl)morpholine-3-carbonitrile under various storage and experimental conditions?

Basic Research Question

- Storage : Store in airtight containers at –20°C under inert gas (e.g., argon) to prevent hydrolysis of the nitrile group .

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides, nitric acid) to prevent exothermic decomposition, which may release toxic gases like CO or NOx .

Advanced Study : Accelerated stability testing (40°C/75% RH for 6 months) can predict shelf life. Monitor degradation via HPLC to detect hydrolysis products like morpholine-3-carboxylic acid derivatives .

How can computational chemistry aid in predicting the reactivity and interaction mechanisms of 4-(5,5-Dimethylhexanoyl)morpholine-3-carbonitrile with biological targets?

Advanced Research Question

- Molecular Docking : Simulations using AutoDock Vina or Schrödinger Suite can model interactions with enzymes (e.g., kinases) by analyzing hydrogen bonding between the morpholine oxygen and active-site residues .

- QM/MM Studies : Hybrid quantum mechanics/molecular mechanics methods elucidate reaction pathways, such as nucleophilic attacks on the carbonyl group .

Data-Driven Insight : Comparative studies with analogs (e.g., 4-(5-fluorobenzoyl)morpholine-3-carbonitrile) highlight substituent effects on binding affinity .

What strategies are recommended for analyzing and reconciling discrepancies in chromatographic purity assessments of 4-(5,5-Dimethylhexanoyl)morpholine-3-carbonitrile?

Advanced Research Question

- HPLC Method Development : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to resolve impurities. Retention times <10 min indicate polar by-products (e.g., unreacted morpholine-3-carbonitrile) .

- LC-MS/MS : High-resolution mass spectrometry identifies trace contaminants (e.g., dimerized products at m/z >400) .

Troubleshooting : If column retention varies, adjust mobile phase pH or switch to a HILIC column for polar analytes .

How do steric and electronic effects of the 5,5-dimethylhexanoyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Question

- Steric Effects : The bulky dimethyl groups hinder nucleophilic attack at the carbonyl carbon, reducing reaction rates compared to linear-chain analogs .

- Electronic Effects : Electron-donating methyl groups slightly decrease the electrophilicity of the carbonyl, as evidenced by DFT-calculated partial charges .

Experimental Validation : Compare kinetics with 5-methylhexanoyl analogs using UV-Vis monitoring of reaction progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.